molecular formula C9H7ClF2O2 B1453481 Ethyl 4-chloro-2,5-difluorobenzoate CAS No. 879093-03-5

Ethyl 4-chloro-2,5-difluorobenzoate

Cat. No.: B1453481
CAS No.: 879093-03-5
M. Wt: 220.6 g/mol
InChI Key: RWNQCUICDKYYNJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,5-difluorobenzoate is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Ethyl 4-chloro-2,5-difluorobenzoate serves as a crucial intermediate in synthetic chemistry, facilitating the development of complex molecules through a series of reactions. For instance, Zhao Hao-yu demonstrated a synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline, showcasing the compound's role in producing high-purity products under optimal conditions (Zhao Hao-yu, 2011). Similarly, Zhang Dehua and Zhang Xiaoyan synthesized (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, highlighting the structural versatility and potential for forming diverse chemical bonds (Zhang Dehua & Zhang Xiaoyan, 2008).

Advanced Material Synthesis

The compound is instrumental in the creation of advanced materials, such as new derivatives with specific electronic or structural properties. A. M. Sipyagin et al. prepared novel fluorine-containing derivatives by introducing electron-withdrawing substituents, showcasing its utility in enhancing chemical reactivity and opening avenues for creating materials with tailored properties (A. M. Sipyagin et al., 2004).

Heterocyclic Compound Synthesis

Mark A. Honey and colleagues employed this compound derivatives for generating a wide variety of trifluoromethyl heterocycles, demonstrating the compound's crucial role in synthesizing biologically active molecules. This work underlines the importance of such intermediates in medicinal chemistry and drug development (Mark A. Honey et al., 2012).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, compounds derived from this compound have been explored for their potential fungicidal activities. Qiu Li-ga synthesized novel thiazole compounds containing ether structures, demonstrating significant fungicidal activities against various pathogens. This highlights the compound's potential utility in developing new agricultural chemicals (Qiu Li-ga, 2015).

Pharmacological Research

Beyond synthetic and agricultural chemistry, derivatives of this compound have found applications in pharmacological research. E. Gad and colleagues synthesized compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating promising apoptosis-inducing effects in breast cancer models. This work exemplifies the compound's potential in contributing to the discovery of new therapeutic agents (E. Gad et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

ethyl 4-chloro-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNQCUICDKYYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673259
Record name Ethyl 4-chloro-2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879093-03-5
Record name Ethyl 4-chloro-2,5-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879093-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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